molecular formula C28H26FN7 B2510512 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-69-6

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2510512
CAS No.: 946265-69-6
M. Wt: 479.563
InChI Key: YJPWURSWFUIXCO-UHFFFAOYSA-N
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Description

The compound “6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrazolo[3,4-d]pyrimidine ring, and three phenyl rings . The presence of these functional groups suggests that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The fluorophenyl group, for example, is likely to introduce some degree of polarity to the molecule, which could have implications for its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring might be involved in reactions with acids or bases, while the fluorophenyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group, for example, could increase its lipophilicity, while the piperazine ring might confer some degree of basicity .

Scientific Research Applications

Heterocyclic Synthesis

A study by Ho and Suen (2013) discusses the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines. These compounds are obtained through intramolecular cyclization involving amines and enaminone compounds, highlighting the chemical versatility and synthetic potential of this class of compounds (Ho & Suen, 2013).

Synthesis of Fluorocontaining Derivatives

Eleev, Kutkin, and Zhidkov (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. This research exemplifies the adaptability of pyrazolo[3,4-d]pyrimidine structures for the introduction of fluorine atoms, enhancing their potential in various scientific applications (Eleev, Kutkin, & Zhidkov, 2015).

Antitumor Activity

Naito et al. (2005) synthesized a series of 3-phenylpiperazinyl-1-trans-propenes, including compounds related to pyrazolo[3,4-d]pyrimidines. These compounds showed significant cytotoxicity against tumor cell lines, highlighting the potential of pyrazolo[3,4-d]pyrimidines in cancer research (Naito et al., 2005).

Anticancer Activity

Abdellatif et al. (2014) explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity. They found that almost all tested compounds displayed antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

PDE-5 Inhibitors

Su et al. (2021) synthesized pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, evaluating their anti‐phosphodiesterase‐5 (PDE‐5) activity. This study suggests the potential application of pyrazolo[3,4-d]pyrimidines in developing new inhibitors for PDE‐5 (Su et al., 2021).

Microwave-Assisted Synthesis

Mekky et al. (2021) demonstrated microwave-assisted synthesis of new pyrazolo[3,4-d]pyrimidines, showcasing the efficiency of modern synthesis techniques in producing these compounds (Mekky et al., 2021).

Mechanism of Action

Heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and indole derivatives , have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The presence of a piperazine ring and a fluorophenyl group in the structure might also influence its biological activity and pharmacokinetics. Piperazine derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . The fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, thereby affecting its distribution and elimination in the body.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN7/c1-20-6-5-7-22(18-20)31-26-25-19-30-36(24-8-3-2-4-9-24)27(25)33-28(32-26)35-16-14-34(15-17-35)23-12-10-21(29)11-13-23/h2-13,18-19H,14-17H2,1H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPWURSWFUIXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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